2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester
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Overview
Description
2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester is an organic compound with the molecular formula C11H16O4. It is a derivative of 2-butynoic acid, where the hydrogen atom of the carboxyl group is replaced by a 1-methylethyl ester group, and the hydroxyl group is protected by a tetrahydro-2H-pyran-2-yl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of 2-butynoic acid is protected using tetrahydro-2H-pyran-2-yl chloride in the presence of a base such as pyridine.
Esterification: The protected 2-butynoic acid is then esterified with isopropanol in the presence of an acid catalyst like sulfuric acid to form the 1-methylethyl ester derivative.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester group to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 2-butynoic acid, which can then interact with target proteins. The tetrahydro-2H-pyran-2-yl group provides stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester: Similar structure but with an ethyl ester group instead of a 1-methylethyl ester group.
4-[(2-Tetrahydropyranyloxy)butanal]: Similar structure but with an aldehyde group instead of an ester group.
Uniqueness
The uniqueness of 2-butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester lies in its combination of a protected hydroxyl group and an ester group, which provides both stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
CAS No. |
172538-10-2 |
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Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
propan-2-yl 4-(oxan-2-yloxy)but-2-ynoate |
InChI |
InChI=1S/C12H18O4/c1-10(2)16-11(13)6-5-9-15-12-7-3-4-8-14-12/h10,12H,3-4,7-9H2,1-2H3 |
InChI Key |
HQLCFTVXUTVSQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C#CCOC1CCCCO1 |
Origin of Product |
United States |
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